molecular formula C22H26N6O4S B2525745 3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1019104-56-3

3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2525745
CAS No.: 1019104-56-3
M. Wt: 470.55
InChI Key: BORPIGRRAGQPGN-UHFFFAOYSA-N
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Description

3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex structure integrating a pyridazine core, which is symmetrically substituted with a 3,4,5-trimethylpyrazole moiety and a piperazine linker. The piperazine is further functionalized with a 2,3-dihydrobenzo[1,4]dioxin-6-yl sulfonyl group, a scaffold often associated with diverse biological activities . Its specific molecular architecture makes it a valuable chemical probe for investigating novel biological targets and signaling pathways. The primary research applications of this compound are derived from its potential as a key intermediate or building block in the synthesis of more complex bioactive molecules . Researchers may employ it in high-throughput screening campaigns to identify new lead compounds for various diseases. Its structure suggests potential for interaction with enzyme families such as kinases or phosphodiesterases, where the piperazine-sulfonamide motif is a common pharmacophore. Additionally, the presence of the lipophilic trimethylpyrazole and benzodioxin groups may facilitate studies on central nervous system (CNS) targets. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4S/c1-15-16(2)25-28(17(15)3)22-7-6-21(23-24-22)26-8-10-27(11-9-26)33(29,30)18-4-5-19-20(14-18)32-13-12-31-19/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORPIGRRAGQPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, cytotoxicity, and potential uses in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Chemical Structure and Properties

The compound features several notable structural components:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for its biological activity.
  • Piperazine and pyridazine rings : These heterocycles are often associated with pharmacological properties.
  • Trimethylpyrazole : This substituent can enhance the compound's biological efficacy.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of piperazine, including those similar to our compound, exhibit significant enzyme inhibitory activity. For instance:

  • Alpha-glucosidase Inhibition : A study reported that certain piperazine derivatives showed IC50 values in the range of 0.85 ± 0.25 to 29.72 ± 0.17 µM, indicating strong inhibitory potential compared to acarbose (IC50 = 610.7 ± 0.1 µM) .
CompoundIC50 (µM)Comparison to Acarbose
Piperazine Derivative0.85 - 29.72~69 times stronger
Acarbose610.7Reference

This suggests that compounds with similar structures could be effective in managing blood glucose levels.

Cytotoxicity

The cytotoxic effects of the compound were assessed using various cell lines. The results indicated low cytotoxicity across tested concentrations, which is favorable for therapeutic applications .

Case Study 1: Antidiabetic Potential

In a study focused on antidiabetic agents, several sulfonamide derivatives were synthesized and evaluated for their inhibitory effects on alpha-glucosidase and acetylcholinesterase enzymes. The results indicated that these compounds could potentially serve as effective treatments for T2DM and AD due to their ability to inhibit key enzymes involved in glucose metabolism .

Case Study 2: Neuroprotective Effects

Research has also pointed towards the neuroprotective properties of related compounds in models of neurodegenerative diseases such as AD. The inhibition of acetylcholinesterase is particularly relevant as it may help increase acetylcholine levels in the brain, potentially improving cognitive function .

Summary of Findings

The biological activity of This compound indicates promising therapeutic potential:

  • Enzyme Inhibition : Significant inhibition of alpha-glucosidase and acetylcholinesterase.
  • Low Cytotoxicity : Suggests safety for further development.
  • Potential Applications : Could be beneficial in treating T2DM and AD.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The table below highlights key distinctions between the target compound and two analogs from literature:

Compound Name Molecular Formula Molecular Weight Core Heterocycle Sulfonyl-Linked Group Substituent at Position 6/5
Target Compound C22H28N6O4S 472.5 Pyridazine Benzo-dioxin 3,4,5-Trimethylpyrazole
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine C26H28N6O2S 488.6 Pyridazine Biphenyl 3,4,5-Trimethylpyrazole
4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine C17H20N4O4S 376.4 Pyrimidine Benzo-dioxin 5-Methyl
Key Observations:

Pyrimidine ( analog): Meta-positioned nitrogens reduce polarity, favoring interactions with hydrophobic pockets .

Sulfonyl-Linked Group :

  • Benzo-dioxin (target and ): Oxygen atoms improve solubility (logP ~2.1 estimated) and metabolic stability compared to biphenyl (logP ~3.5 estimated) .
  • Biphenyl (): Hydrophobic aromatic system may enhance blood-brain barrier penetration but reduce solubility .

Substituents :

  • 3,4,5-Trimethylpyrazole (target and ): Steric bulk may limit binding to shallow pockets but improve selectivity via van der Waals interactions.
  • 5-Methyl (): Minimal steric hindrance allows broader target compatibility but reduces specificity .

Bioactivity Implications (Theoretical)

  • Target Compound : Benzo-dioxin’s polarity suggests suitability for extracellular targets (e.g., kinases, GPCRs). The pyridazine core may engage polar residues in ATP-binding pockets .
  • Biphenyl Analog : Higher lipophilicity could favor intracellular targets (e.g., nuclear receptors) but increase off-target risks .
  • Pyrimidine Analog : Smaller size and methyl group may optimize pharmacokinetics for oral administration but reduce potency .

Environmental and Metabolic Stability

  • Lumping Strategy (): The benzo-dioxin group’s oxygen atoms may accelerate oxidative degradation compared to biphenyl, reducing environmental persistence .

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